molecular formula C7H13NO3 B12888516 4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one

4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one

Cat. No.: B12888516
M. Wt: 159.18 g/mol
InChI Key: PKUQJBVPZHNHNN-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a hydroxymethyl group attached to the oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one typically involves the reaction of glycidols with isocyanates. This reaction is catalyzed by tetraarylphosphonium salts . The reaction conditions are mild and can be carried out at room temperature, making it an efficient method for the preparation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced to form corresponding amines.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted oxazolidinones with various functional groups.

Scientific Research Applications

4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in the development of new antibiotics.

    Industry: Used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one is unique due to its specific structure, which combines the properties of oxazolidinones with a hydroxymethyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

4-(hydroxymethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO3/c1-6(2)7(3,4-9)8-5(10)11-6/h9H,4H2,1-3H3,(H,8,10)

InChI Key

PKUQJBVPZHNHNN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=O)O1)(C)CO)C

Origin of Product

United States

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